n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog No.
S12320519
CAS No.
52136-88-6
M.F
C13H13N5
M. Wt
239.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-ami...

CAS Number

52136-88-6

Product Name

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

InChI

InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16)

InChI Key

DPCVGXVTZUOCAZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound features a pyrazole ring fused to a pyrimidine structure, which is known for its diverse pharmacological properties. The chemical formula for this compound is C13H14N4, and it contains an ethyl group and a phenyl group attached to the nitrogen atom of the pyrazolo moiety. The unique structure of N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contributes to its potential biological activities, particularly in medicinal chemistry.

Due to the presence of functional groups within its structure:

  • Alkylation: The nitrogen in the pyrazole ring can react with alkyl halides or other alkylating agents.
  • Aldol Reaction: If functional groups are present, an aldol reaction may occur, leading to new carbon-carbon bond formation.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to convert functional groups like ketones to alcohols.
  • Cyclization: Depending on conditions, intramolecular cyclization can lead to cyclic compounds.
  • Substitution Reactions: Nucleophilic aromatic substitution may occur if leaving groups are present on the compound .

N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has demonstrated significant biological activity, particularly in anticancer research. It has been shown to inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7. The mechanism of action involves multitarget inhibition of enzymes related to cancer progression, including various kinases involved in cell cycle regulation and apoptosis pathways . Moreover, molecular docking studies suggest that this compound interacts effectively with protein targets similar to ATP cofactor interactions, enhancing its potential as an anticancer agent .

The synthesis of N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:

  • Starting Materials: Common precursors include 2-amino derivatives and appropriate carbonyl compounds.
  • Reactions: The synthesis may involve cyclization reactions where the pyrazole and pyrimidine rings are formed simultaneously or sequentially.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has various applications in medicinal chemistry:

  • Anticancer Agents: Its ability to inhibit cancer cell proliferation makes it a candidate for drug development targeting specific cancers.
  • Kinase Inhibition: The compound's structural similarity to ATP allows it to serve as a kinase inhibitor in various therapeutic contexts.
  • Research Tool: It can be utilized in pharmacological studies to elucidate mechanisms of action for related compounds .

Interaction studies have focused on how N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine binds with specific protein targets. These studies often involve:

  • Molecular Docking: To predict binding affinities and modes with target proteins.
  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific kinases involved in cancer pathways.
  • Cell Viability Tests: To assess the compound's cytotoxic effects on different cancer cell lines .

Several compounds share structural similarities with N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which enhances understanding of its uniqueness:

Compound NameStructural FeaturesBiological Activity
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineMethyl group at position 3Anticancer activity
1H-Pyrazolo[3,4-d]pyrimidine derivativesVarious substitutions on the pyrazole ringKinase inhibition
4-Amino-3-Iodo-1H-Pyrazolo[3,4-D]PyrimidineIodo substitution at position 3Antimicrobial properties

The uniqueness of N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific ethyl and phenyl substitutions which enhance its biological activity against cancer cells compared to other derivatives that may lack these features or have different substituents.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.11709544 g/mol

Monoisotopic Mass

239.11709544 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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